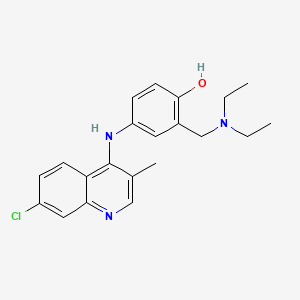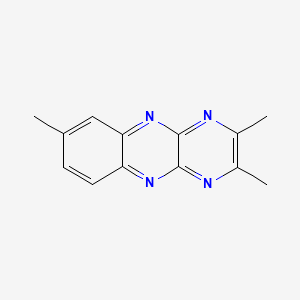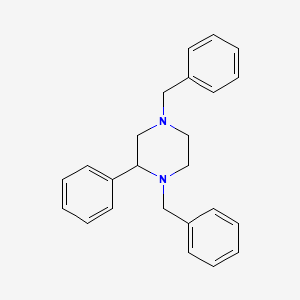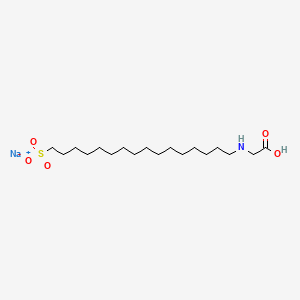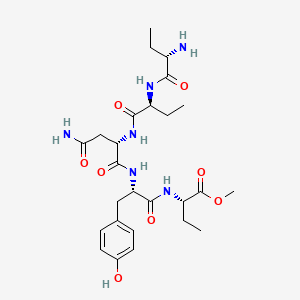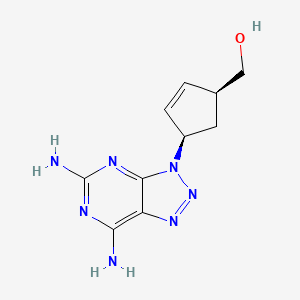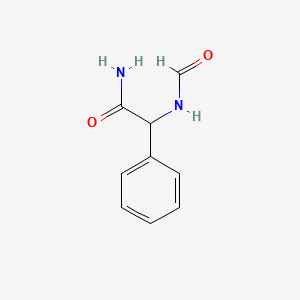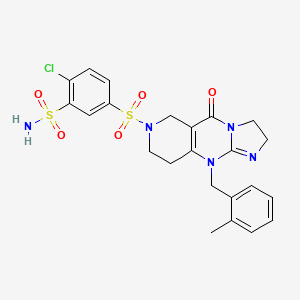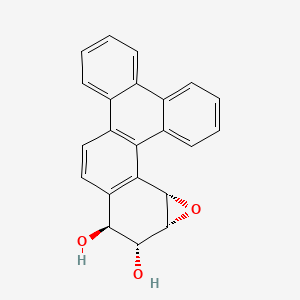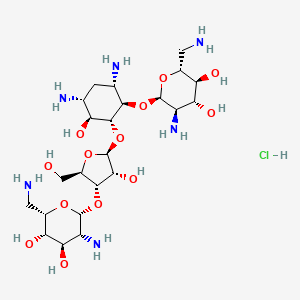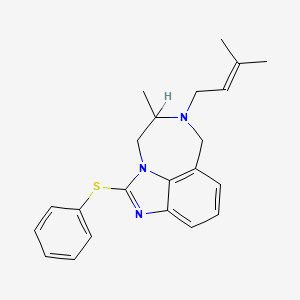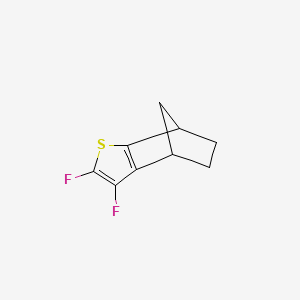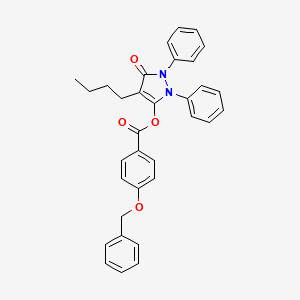
Benzoic acid, 4-(phenylmethoxy)-, 2,5-dihydroxy-4-butyl-1,2-diphenyl-5-oxo-1H-pyrazol-3-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(phenylmethoxy)-, 2,5-dihydroxy-4-butyl-1,2-diphenyl-5-oxo-1H-pyrazol-3-yl ester typically involves multiple steps, starting with the preparation of the core pyrazole structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(phenylmethoxy)-, 2,5-dihydroxy-4-butyl-1,2-diphenyl-5-oxo-1H-pyrazol-3-yl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the modification of functional groups.
Substitution: The ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Benzoic acid, 4-(phenylmethoxy)-, 2,5-dihydroxy-4-butyl-1,2-diphenyl-5-oxo-1H-pyrazol-3-yl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and biochemical pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments.
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzoic acid, 4-(phenylmethoxy)-, 2,5-dihydroxy-4-butyl-1,2-diphenyl-5-oxo-1H-pyrazol-3-yl ester exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid derivatives
- Pyrazole derivatives
- Phenylmethoxy compounds
Uniqueness
What sets Benzoic acid, 4-(phenylmethoxy)-, 2,5-dihydroxy-4-butyl-1,2-diphenyl-5-oxo-1H-pyrazol-3-yl ester apart from similar compounds is its unique combination of functional groups and structural features. This combination imparts specific chemical and biological properties that make it valuable for various applications.
Properties
CAS No. |
58906-08-4 |
|---|---|
Molecular Formula |
C33H30N2O4 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
(4-butyl-5-oxo-1,2-diphenylpyrazol-3-yl) 4-phenylmethoxybenzoate |
InChI |
InChI=1S/C33H30N2O4/c1-2-3-19-30-31(36)34(27-15-9-5-10-16-27)35(28-17-11-6-12-18-28)32(30)39-33(37)26-20-22-29(23-21-26)38-24-25-13-7-4-8-14-25/h4-18,20-23H,2-3,19,24H2,1H3 |
InChI Key |
RYSKLCHVWRADLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


